molecular formula C9H16O B2807603 2-Cyclopentyl-2-ethyloxirane CAS No. 1861640-73-4

2-Cyclopentyl-2-ethyloxirane

Cat. No.: B2807603
CAS No.: 1861640-73-4
M. Wt: 140.226
InChI Key: JWNAOPHFOXNHDC-UHFFFAOYSA-N
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Description

2-Cyclopentyl-2-ethyloxirane is an organic compound belonging to the class of epoxides, characterized by a three-membered ring structure containing an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentyl-2-ethyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of cyclopentyl ethylene with a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (MCPBA), in a nonaqueous solvent like chloroform or acetone. The reaction proceeds via a concerted mechanism, forming the oxirane ring .

Industrial Production Methods: On an industrial scale, the production of epoxides often involves the catalytic oxidation of alkenes using air or oxygen. For example, ethylene oxide, a simpler epoxide, is produced by the catalytic oxidation of ethylene. Similar methods can be adapted for the production of this compound, utilizing appropriate catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopentyl-2-ethyloxirane undergoes various chemical reactions, including:

    Nucleophilic Ring-Opening Reactions: The strained three-membered ring of the oxirane is highly reactive towards nucleophiles, leading to ring-opening reactions.

    Oxidation and Reduction: The compound can be oxidized to form diols or other oxygen-containing derivatives. Reduction reactions can also occur, leading to the formation of alcohols or alkanes.

Common Reagents and Conditions:

Major Products:

    Diols: Formed from the nucleophilic ring-opening of the oxirane.

    Alcohols: Resulting from the reduction of the oxirane ring.

Scientific Research Applications

2-Cyclopentyl-2-ethyloxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-2-ethyloxirane primarily involves its reactivity as an electrophile due to the strained three-membered ring. The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and biological processes .

Comparison with Similar Compounds

Uniqueness: 2-Cyclopentyl-2-ethyloxirane is unique due to the presence of both a cyclopentyl group and an ethyl group on the oxirane ring. This combination imparts distinct chemical properties and reactivity compared to other epoxides.

Properties

IUPAC Name

2-cyclopentyl-2-ethyloxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-2-9(7-10-9)8-5-3-4-6-8/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNAOPHFOXNHDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CO1)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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